![molecular formula C18H22N2O2 B2547929 N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide CAS No. 862830-98-6](/img/structure/B2547929.png)
N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
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Description
N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide, also known as AG490, is a synthetic compound that has been widely used in scientific research as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis, and is often dysregulated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
- N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has shown promising anticancer activity. Researchers have investigated its potential as a chemotherapeutic agent, particularly against specific cancer types. Mechanistic studies reveal its impact on cell cycle regulation, apoptosis, and inhibition of tumor growth .
- The compound’s structure suggests neuroprotective properties. Studies have explored its effects on neuronal survival, synaptic plasticity, and oxidative stress reduction. Researchers are keen on understanding its potential in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
properties
IUPAC Name |
N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNLJUAXJFCPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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